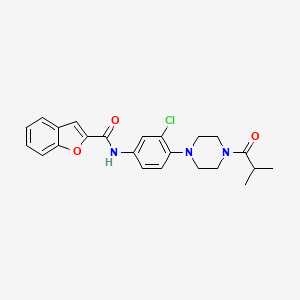
Rasarfin
Overview
Description
Rasarfin is a novel compound identified as a dual inhibitor of Ras and ADP-ribosylation factor 6 (ARF6). It was discovered through a high-throughput screening process aimed at finding inhibitors of receptor trafficking. This compound blocks the internalization of G protein-coupled receptors (GPCRs) and inhibits signaling pathways mediated by these receptors. This compound has shown potential in preventing cancer cell proliferation by inhibiting key signaling pathways involved in oncogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rasarfin involves multiple steps, starting with the preparation of the core benzofuran structure. The key steps include:
Formation of Benzofuran Core: The benzofuran core is synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Substitution Reactions: The benzofuran core undergoes substitution reactions to introduce the necessary functional groups, such as the chloro and piperazinyl groups.
Final Coupling: The final step involves coupling the substituted benzofuran with a carboxamide derivative to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:
Scaling Up Reactions: Using larger reaction vessels and optimizing reaction conditions to maximize yield.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Rasarfin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: Substitution reactions are common, particularly involving the chloro and piperazinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development.
Scientific Research Applications
Rasarfin has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study receptor trafficking and signaling pathways.
Biology: Investigated for its effects on cell signaling and internalization processes.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit key signaling pathways involved in cancer cell proliferation.
Industry: Potential applications in the development of new therapeutic agents targeting GPCRs and related pathways
Mechanism of Action
Rasarfin exerts its effects by inhibiting the internalization and signaling of GPCRs. It blocks the agonist-mediated internalization of the angiotensin II type 1 receptor (AT1R) and other GPCRs. This compound also inhibits the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway mediated by GPCRs and the mitogen-activated protein kinase (MAPK) and Akt signaling pathways mediated by the epidermal growth factor receptor (EGFR). This inhibition prevents cancer cell proliferation by disrupting key signaling pathways involved in oncogenesis .
Comparison with Similar Compounds
Rasarfin is unique in its dual inhibition of Ras and ARF6, which distinguishes it from other compounds that target only one of these pathways. Similar compounds include:
Farnesyltransferase Inhibitors: These compounds inhibit the farnesylation of Ras, preventing its activation.
ARF6 Inhibitors: Compounds that specifically inhibit ARF6 activity without affecting Ras.
GPCR Inhibitors: Compounds that inhibit GPCR signaling but do not specifically target Ras or ARF6.
This compound’s ability to inhibit both Ras and ARF6 makes it a valuable tool for studying the interplay between these pathways and their roles in cancer development .
Properties
IUPAC Name |
N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O3/c1-15(2)23(29)27-11-9-26(10-12-27)19-8-7-17(14-18(19)24)25-22(28)21-13-16-5-3-4-6-20(16)30-21/h3-8,13-15H,9-12H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZCCUYFJZQLGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


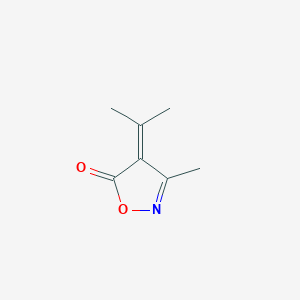
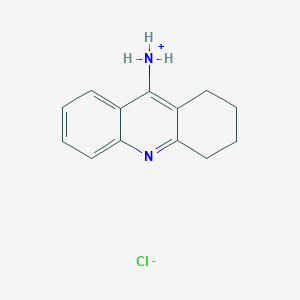
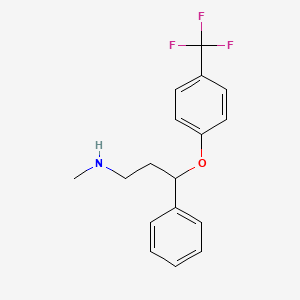
![[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-methylazanium;chloride](/img/structure/B7765371.png)
![calcium;2-[[4-[(2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]hexanedioate](/img/structure/B7765385.png)
![2-[(2,2-dimethyl-1H-benzo[f]isoquinolin-4-yl)amino]acetic acid](/img/structure/B7765390.png)

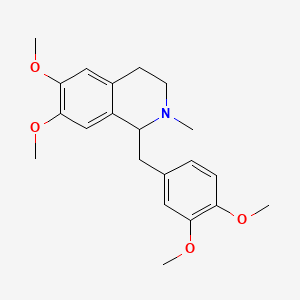
![2-amino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-1H-pteridin-4-one](/img/structure/B7765409.png)
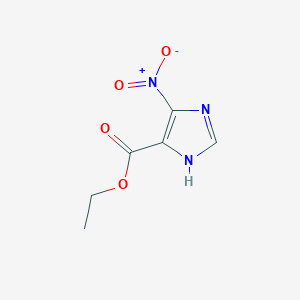
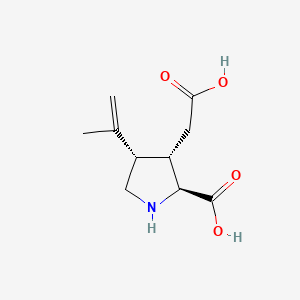
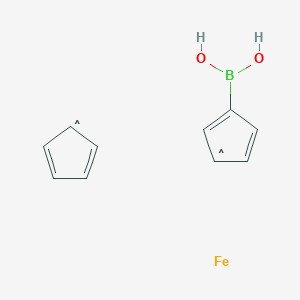
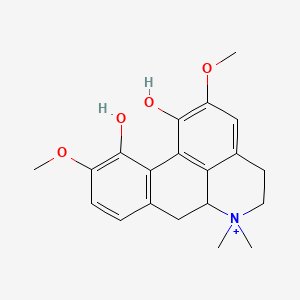
![1-[4-(1-ADAMANTYL)PIPERAZINO]-2-CHLORO-1-ETHANONE](/img/structure/B7765458.png)
